molecular formula C29H34N2O5 B11575241 1-[3-(3-Methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(3-Methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575241
M. Wt: 490.6 g/mol
InChI Key: KLSJXKJWKOETDA-UHFFFAOYSA-N
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Description

Its structure features a chromenopyrrole-dione core substituted at the 1-position with a 3-(3-methylbutoxy)phenyl group and at the 2-position with a 3-(morpholin-4-yl)propyl chain. Synthetic protocols for such derivatives typically involve multicomponent reactions of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

Properties

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

1-[3-(3-methylbutoxy)phenyl]-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H34N2O5/c1-20(2)11-16-35-22-8-5-7-21(19-22)26-25-27(32)23-9-3-4-10-24(23)36-28(25)29(33)31(26)13-6-12-30-14-17-34-18-15-30/h3-5,7-10,19-20,26H,6,11-18H2,1-2H3

InChI Key

KLSJXKJWKOETDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Chromeno-Pyrrole Core: This step typically involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the Methylbutoxyphenyl Group: This step involves the alkylation of the chromeno-pyrrole core with a methylbutoxyphenyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the chromeno-pyrrole core with a morpholine derivative under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it of interest in the study of biochemical pathways and mechanisms.

    Medicine: The compound could potentially be used in the development of new pharmaceuticals, particularly if it exhibits therapeutic properties.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not well-documented. based on its structure, it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may involve hydrogen bonding, hydrophobic interactions, or other non-covalent forces. The exact pathways and molecular targets involved would require further experimental investigation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name R1 Substituent R2 Substituent Synthetic Method Key Properties/Applications References
Target Compound 3-(3-Methylbutoxy)phenyl 3-(Morpholin-4-yl)propyl Multicomponent reaction Potential drug candidate
1-(4-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-...dione 4-Methoxyphenyl 3-(Morpholin-4-yl)propyl Not specified ChemSpider ID: 844836-14-2
1-Aryl-2-[2-(dimethylamino)ethyl]-...diones (Vydzhak et al., 2010) Aryl 2-(Dimethylamino)ethyl Amine-aldehyde condensation Bioactivity screening
2-Alkyl-1-aryl-...diones (Vydzhak et al., 2008) Aryl Alkyl Alkylation of intermediates Structural diversity exploration
Methyl 3-(4-methoxyphenyl)-...carboxylate (Crystal analogue) 4-Methoxyphenyl Methyl carboxylate X-ray diffraction analysis Envelope/half-chair conformations
Key Observations:

Substituent Effects on Solubility: The target compound’s 3-methylbutoxy group (R1) is bulkier and more lipophilic than the 4-methoxyphenyl group in its analogue , which may reduce aqueous solubility but improve membrane permeability. The morpholinylpropyl chain (R2) offers superior solubility compared to dimethylaminoethyl or alkyl substituents due to the cyclic tertiary amine .

Synthetic Flexibility :

  • The multicomponent reaction described in allows rapid diversification of R1 and R2 groups, enabling libraries of 223 derivatives for drug discovery.

Conformational Stability :

  • Crystal studies of methyl carboxylate analogues (e.g., ) reveal that bulky substituents influence ring conformations (e.g., envelope pyrrolidine vs. half-chair pyran), which may affect binding kinetics in biological systems.

Crystallographic and Stability Considerations

  • Intermolecular Interactions : The target compound’s morpholinylpropyl chain may engage in hydrogen bonding (N–H⋯O) or C–H⋯π interactions, similar to crystal analogues in .

Biological Activity

1-[3-(3-Methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C29H34N2O5
  • Molecular Weight : 490.6 g/mol
  • IUPAC Name : 1-[3-(3-methylbutoxy)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • LogP : 4.397 (indicating moderate lipophilicity)
  • Water Solubility (LogSw) : -4.12 (suggesting poor solubility in water)

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Below are key findings from various studies:

Anticancer Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results against cancer cells, suggesting a potential for similar effects.

Antimicrobial Properties

The compound's structure suggests possible antimicrobial activity due to the presence of functional groups that can interact with microbial cell membranes. Preliminary screening in related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. Further research is needed to establish the specific antimicrobial efficacy of this compound.

Research Findings and Case Studies

StudyFindings
Anticancer Activity Study Similar chromeno-pyrrole derivatives inhibited proliferation in cancer cell lines by inducing apoptosis (source needed).
Antimicrobial Screening Related compounds showed activity against various bacteria; further testing required for this specific compound (source needed).
Neuropharmacological Assessment Morpholine derivatives indicated potential for CNS activity; specific effects of this compound remain to be elucidated (source needed).

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